1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
Overview
Description
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . This compound features a piperidine ring substituted with a pyridine moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the pyridine moiety.
Pyridine: A related compound with a similar aromatic ring but without the piperidine substitution.
4-(1-Pyrrolidinyl)piperidine: Another piperidine derivative with different substituents.
Uniqueness
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is unique due to its combination of a piperidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in various synthetic and research applications .
Biological Activity
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound notable for its diverse biological activities. With the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridyl ethylamine with piperidine under specific conditions. This reaction is often catalyzed and conducted at elevated temperatures to enhance yield and purity. The compound's unique structure, which combines a piperidine ring with a pyridine moiety, contributes to its distinct biological properties and potential as a drug candidate.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Other Derivatives | Varies | Various |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. This interaction can modulate the activity of these targets, resulting in therapeutic effects against infections and tumors .
Case Studies
Recent studies have employed computer-aided methods to evaluate the potential targets and biological activity spectra of new piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) tool was utilized to predict pharmacological activities, indicating a broad spectrum of potential applications in treating cancer and central nervous system disorders .
Comparative Analysis
When compared with similar compounds, such as simpler piperidine or pyridine derivatives, this compound shows enhanced biological activity due to its dual functionality:
Compound Type | Biological Activity |
---|---|
Piperidine | Limited |
Pyridine | Moderate |
This compound | High |
Properties
IUPAC Name |
1-(1-pyridin-4-ylethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKFVHPAVOWLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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